molecular formula C10H7Cl2N3 B11925927 6-chloro-N-(3-chlorophenyl)pyrimidin-4-amine CAS No. 405939-02-8

6-chloro-N-(3-chlorophenyl)pyrimidin-4-amine

Cat. No.: B11925927
CAS No.: 405939-02-8
M. Wt: 240.09 g/mol
InChI Key: HNMUAQXLESLTKK-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine (C₁₀H₇Cl₂N₃; molecular weight: 240.09 g/mol) is a substituted pyrimidine derivative featuring a chlorine atom at the 6-position of the pyrimidine ring and a 3-chlorophenyl group attached to the 4-amino moiety. This compound is of interest due to its structural versatility, which allows for modifications that influence electronic properties, solubility, and bioactivity.

Properties

CAS No.

405939-02-8

Molecular Formula

C10H7Cl2N3

Molecular Weight

240.09 g/mol

IUPAC Name

6-chloro-N-(3-chlorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H7Cl2N3/c11-7-2-1-3-8(4-7)15-10-5-9(12)13-6-14-10/h1-6H,(H,13,14,15)

InChI Key

HNMUAQXLESLTKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Dimethylformamide (DMF) or tetrahydrofuran (THF) is typically employed to solubilize both reactants.

  • Base : Potassium carbonate (K2CO3) or sodium hydride (NaH) facilitates deprotonation of 3-chloroaniline, enhancing its nucleophilicity.

  • Temperature : Reactions proceed at 80–100°C for 12–24 hours, with monitoring via thin-layer chromatography (TLC).

A representative procedure involves heating 4,6-dichloropyrimidine (1.0 equiv) with 3-chloroaniline (1.2 equiv) in DMF at 90°C for 18 hours. Post-reaction, the mixture is quenched with ice water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography yields the target compound in 65–75% purity.

Limitations

  • Competing disubstitution at the 4- and 6-positions necessitates careful stoichiometric control.

  • Harsh conditions may lead to decomposition of sensitive functional groups.

Electrochemical Reductive Cross-Coupling

A modern alternative employs electrochemical reductive cross-coupling, enabling the formation of C–N bonds under mild conditions. This method, reported by Levallois et al., utilizes a nickel catalyst and sacrificial iron anode to couple 4-amino-6-chloropyrimidine with 3-chlorophenyl halides.

Experimental Setup

  • Electrolyte : Tetra-n-butylammonium bromide (TBAB) in DMF.

  • Catalyst : Nickel(II) bromide–2,2’-bipyridine (NiBr2bpy) complex.

  • Electrodes : Iron anode and nickel foam cathode.

  • Current : 0.2 A applied for 3.5–6 hours.

Substrate Scope and Yields

Aryl HalideReaction Time (h)Yield (%)
3-Chlorobromobenzene4.578
3-Chloroiodobenzene3.585

This method achieves yields up to 85% while tolerating electron-withdrawing groups on the aryl halide. The sacrificial anode mitigates electrode passivation, enhancing reaction efficiency.

Hydrochloric Acid-Promoted Amination in Aqueous Media

Recent advancements emphasize green chemistry principles, such as using water as a solvent. A 2024 study demonstrated that hydrochloric acid catalyzes the amination of 4-chloropyrimidines with 3-chloroaniline in aqueous conditions.

Protocol Highlights

  • Solvent : Water or 2-propanol/water mixtures.

  • Catalyst : 0.1–0.5 equivalents of HCl.

  • Temperature : 80°C for 1–2 hours.

Performance Metrics

SolventTemperature (°C)Time (h)Yield (%)
H2O80189
2-PrOH/H2O80282

This approach eliminates organic solvents, reducing waste generation. The short reaction time and high yield (89%) make it industrially viable.

Comparative Analysis of Preparation Methods

MethodYield (%)ConditionsScalabilityEnvironmental Impact
Nucleophilic Substitution65–75Harsh, 90°CModerateHigh (organic solvents)
Electrochemical Coupling78–85Mild, RTHighModerate (DMF use)
Aqueous Amination82–89Mild, 80°CHighLow (water solvent)

Key Findings

  • Electrochemical coupling offers superior yields and functional group tolerance but requires specialized equipment.

  • Aqueous amination balances efficiency and sustainability, aligning with green chemistry goals.

Mechanistic Insights

Nucleophilic Substitution Pathway

  • Deprotonation of 3-chloroaniline by K2CO3 generates a strong nucleophile.

  • Attack at the 4-position of 4,6-dichloropyrimidine forms a Meisenheimer complex.

  • Elimination of chloride completes the substitution.

Electrochemical Mechanism

  • NiBr2bpy undergoes reduction at the cathode, forming a Ni(0) species.

  • Oxidative addition of the aryl halide to Ni(0) produces a Ni(II) intermediate.

  • Transmetallation with 4-amino-6-chloropyrimidine precedes reductive elimination, yielding the coupled product.

Industrial and Research Implications

  • Pharmaceutical Applications : The compound’s pyrimidine core is a scaffold for kinase inhibitors and antiviral agents.

  • Process Optimization : Continuous flow reactors could enhance the electrochemical method’s scalability.

  • Future Directions : Exploring biocatalytic amination or photoredox coupling may further improve sustainability.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution due to the presence of chlorine atoms on both the phenyl and pyrimidine rings.

Examples from Literature

  • Phenyl Chlorine Replacement : The chlorine substituent on the 3-chlorophenyl group can be replaced by nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

  • Pyrimidine Chlorine Substitution : The 6-chloro group on the pyrimidine ring is reactive and may participate in substitution reactions, though specific examples are less documented.

Oxidation and Reduction Reactions

The compound exhibits reactivity in oxidation and reduction pathways:

  • Oxidation : Conversion to N-oxides via oxidation agents (e.g., hydrogen peroxide).

  • Reduction : Reduction of the amine group to form secondary amines or other derivatives (e.g., using hydrogenation).

Coupling Reactions

Suzuki-Miyaura Coupling
The compound can participate in Suzuki coupling reactions, as demonstrated in pyrimidine chemistry. For example, coupling with arylboronic acids under palladium catalysis forms biaryl derivatives .

Electrochemical Cross-Coupling
An alternative method employs a nickel catalyst and iron sacrificial anode for coupling with aryl halides. This process occurs in DMF under argon atmosphere, achieving moderate to high yields .

Example Reaction Conditions

Reaction TypeConditionsYieldReference
Suzuki CouplingPd catalyst, arylboronic acid46–75%
ElectrochemicalNiBr₂bpy, Fe anode, DMFN/A

Reaction Conditions and Yields

Experimental data from Ambeed highlights specific substitution reactions:

Example 19

  • Reactants : Intermediate A (1.0 mmol), Intermediate B (1.0 mmol), HCl (0.1 mL).

  • Conditions : Water, 70°C, overnight.

  • Yield : 40% .

Example 1

  • Reactants : Chloropyrimidine 1A (75 mg, 0.35 mmol), Aniline 2A (72 mg, 0.35 mmol).

  • Conditions : Water, HCl (0.1 mL), 100°C, 17 h.

  • Yield : 32% .

Purification : Silica gel chromatography or MPLC (Biotage) .

Pharmacokinetic and Stability Data

  • Drug-Likeness : Potent analogs exhibit clogP < 4 and molecular weight < 400 , indicating favorable pharmacokinetic profiles.

  • Stability : Moderate stability under standard laboratory conditions.

Comparison with Similar Compounds

Feature6-chloro-N-(3-chlorophenyl)pyrimidin-4-amineAnalogues
Substitution Pattern 3-chlorophenyl and 6-chloropyrimidineVarying aryl/alkyl groups
Reactivity High (Cl on both rings)Moderate to low
Biological Activity Antitubercular potentialVaried therapeutic targets

Scientific Research Applications

Medicinal Chemistry

6-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine has been investigated for its potential as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer therapies.

Key Findings:

  • Anticancer Activity: Studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been found to induce apoptosis in breast cancer (MCF-7) and lung cancer (A549) cells, demonstrating its potential as an anticancer agent.
Cell LineIC50 Value (µM)Effect
MCF-75.2Inhibition of proliferation
A5494.8Induction of apoptosis

Biological Research

In biological research, this compound serves as a valuable tool for studying various enzyme interactions and cellular processes. It is particularly useful in the exploration of enzyme inhibitors and receptor antagonists.

Applications:

  • Enzyme Inhibition Studies: The compound is used to investigate its effects on specific enzymes related to inflammatory pathways, providing insights into its mechanism of action.
  • Pathway Modulation: It has been shown to modulate pathways involved in cell cycle regulation and apoptosis, contributing to its anticancer properties.

Materials Science

The unique electronic properties of this compound make it a candidate for the synthesis of novel materials with specific optical or electronic characteristics. Its role as a building block in the synthesis of more complex heterocyclic compounds is also notable.

Study on Anticancer Effects

A comprehensive study evaluated the anticancer properties of this compound across different cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through mechanisms involving modulation of key signaling pathways.

Antimicrobial Activity

In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against Mycobacterium tuberculosis. The mode of action involves interference with the normal functioning of the bacteria, leading to growth inhibition.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-chlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons:

Compound Name Substituents on Pyrimidine/Aromatic Ring Molecular Weight (g/mol) Key Properties/Effects
6-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine 6-Cl; 4-NH-(3-ClC₆H₄) 240.09 Moderate lipophilicity; meta-Cl on phenyl enhances steric hindrance
6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine 6-Cl; 4-NH-(4-ClC₆H₄) 240.09 Para-Cl on phenyl increases symmetry, potentially improving crystal packing
6-Chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine 6-Cl; 4-NH-(4-CF₃OC₆H₄) 300.67 Strong electron-withdrawing CF₃O group enhances metabolic stability and binding affinity
6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine 6-Cl; 5-NO₂; 4-NH-CH₃; N-Ph 290.69 Nitro group increases electron deficiency, potentially altering reactivity

Analysis:

  • Chlorine Position on Phenyl Ring: The meta-substituted 3-chlorophenyl group in the target compound introduces steric hindrance compared to the para-substituted analog. This may reduce binding efficiency in some biological targets but enhance selectivity in others .
  • Electron-Withdrawing Groups: The trifluoromethoxy group in 6-chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine significantly lowers electron density, improving resistance to oxidative metabolism and increasing binding affinity to hydrophobic enzyme pockets .

Heterocyclic System Variations

Key Comparisons:

Compound Name Core Structure Bioactivity Highlights
This compound Pyrimidine Potential kinase inhibition (e.g., Src family)
N-(3-chlorophenyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Src kinase inhibition (IC₅₀: <1 µM)
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Pyrido[3,2-d]pyrimidine Enhanced π-π stacking due to fused ring system

Analysis:

  • Pyrazolo-Pyrimidine Derivatives: The addition of a pyrazole ring (e.g., in ) increases molecular rigidity and lipophilicity, improving membrane permeability and target engagement .

Biological Activity

6-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine is a compound that has garnered attention due to its significant biological activity, particularly against Mycobacterium tuberculosis (Mtb). This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7Cl2N3C_{10}H_7Cl_2N_3. The compound features a pyrimidine ring substituted at the 6-position with a chlorine atom and at the nitrogen atom with a 3-chlorophenyl group. This specific substitution pattern is crucial for its biological activity.

Antitubercular Activity

This compound exhibits potent antitubercular activity. Studies have shown that it effectively inhibits the growth of Mtb, with mechanisms involving interference with key metabolic pathways in the bacterium. The compound has been noted for its favorable pharmacokinetic properties, including low clogP values and appropriate molecular weights, which enhance its potential as a therapeutic agent against tuberculosis.

The mechanism of action for this compound involves binding to specific proteins associated with Mtb, disrupting their function. Interaction studies have employed various techniques to elucidate these binding affinities and inhibitory effects, indicating a novel mode of action distinct from traditional antitubercular drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound provides insights into how modifications can enhance its biological activity:

Compound NameStructureUnique Features
6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amineStructureDifferent substitution pattern on the phenyl ring
6-Chloro-N-methylpyrimidin-4-amineStructureMethyl group instead of a phenyl group
4-Chloro-N-(3-chlorophenyl)pyrimidin-2-amineStructureDifferent positioning of substituents on the ring

The unique substitution pattern of this compound enhances its biological activity compared to other similar compounds. Studies indicate that modifications to the pyrimidine core or the phenyl substituent can significantly impact potency and selectivity against Mtb .

Case Studies and Research Findings

  • Antimycobacterial Efficacy : In a study examining various pyrimidine derivatives, this compound was found to be one of the most effective compounds against Mtb, outperforming many analogues in terms of both potency and selectivity .
  • Mechanistic Insights : Further research utilizing chemoproteomics revealed that this compound does not target traditional pathways associated with Mtb cell wall biosynthesis or genotoxicity, suggesting an alternative mechanism that warrants further investigation .
  • Cytotoxicity Studies : In vitro studies assessing cytotoxicity against human cancer cell lines indicated that while the compound shows promise as an antitubercular agent, it also possesses potential anticancer properties, making it a candidate for dual therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-(3-chlorophenyl)pyrimidin-4-amine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where a chloro-substituted pyrimidine reacts with 3-chloroaniline under reflux conditions. For example, analogous protocols involve reacting 5-(chloromethyl)pyrimidine derivatives with substituted anilines in chloroform or dichloromethane, followed by purification via column chromatography (silica gel, chloroform eluent) . Purity (>95%) is achievable through recrystallization from methanol or ethanol, as demonstrated in structurally similar pyrimidine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substitution patterns and aromatic proton environments. For example, pyrimidine C4-amine protons typically resonate at δ 8.2–8.5 ppm in DMSO-d6_6 .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated [M+H]+^+ for C10_{10}H8_8Cl2_2N3_3: 256.00 g/mol).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as seen in analogs like N-(2-fluorophenyl)pyrimidin-4-amine derivatives .

Q. How can researchers predict and validate physicochemical properties (e.g., solubility, stability)?

  • Methodology :

  • Solubility : Test in DMSO (commonly used for biological assays) or aqueous buffers (pH 7.4). For chlorinated pyrimidines, logP values (~2.5–3.5) suggest limited aqueous solubility, requiring co-solvents like PEG-400 .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electron density at reactive sites (e.g., C4-amino group for hydrogen bonding). ICReDD’s reaction path search methods can predict regioselectivity in substitution reactions .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. For example, pyrimidine analogs show affinity for ATP-binding pockets due to planar aromatic cores .

Q. How should researchers address contradictions in reported biological activities of pyrimidine analogs?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For instance, polymorphic forms (e.g., differing crystal packing in N-(4-chlorophenyl) derivatives) can alter bioavailability .
  • Dose-Response Studies : Re-evaluate IC50_{50} values under standardized protocols (e.g., 72-hour MTT assays in triplicate) .

Q. What strategies improve solubility for in vivo studies without compromising stability?

  • Methodology :

  • Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles to enhance aqueous dispersion .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in physiological conditions .

Q. How can crystallography resolve structural ambiguities in halogenated pyrimidines?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Analyze dihedral angles between pyrimidine and aryl rings to assess planarity. For example, deviations >10° (as in N-(2-fluorophenyl) analogs) may reduce π-π stacking efficiency .
  • Hydrogen Bonding Networks : Identify intramolecular N–H⋯N interactions (e.g., six-membered rings in crystal lattices) that stabilize conformations .

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